2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
2-Phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a polyfluoroalkyl-substituted 4-arylhydrazinylidenepyrazol-3-one (4-AHP) derivative. Its structure features:
- A 2-phenyl group at position 1.
- A trifluoromethyl group at position 3.
- A 4-(trifluoromethyl)anilino-methylene substituent at position 4, forming a conjugated hydrazone system.
The presence of two trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for drug discovery .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c19-17(20,21)11-6-8-12(9-7-11)25-10-14-15(18(22,23)24)26-27(16(14)28)13-4-2-1-3-5-13/h1-10,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUFXEDKCOLCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as CDS1_001139, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function.
Mode of Action
The mechanism of action of CDS1 inhibitors revolves around their capacity to bind to the active site of the CDS1 enzyme. This prevents the enzyme from catalyzing its natural substrate, phosphatidic acid. By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease.
Biochemical Pathways
The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway. This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism. The reduction in phosphatidylinositol can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3).
Pharmacokinetics
Pharmacokinetics is an integral part of drug development and rational pharmacotherapy, and it would be crucial to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound for further development.
Result of Action
The result of the action of CDS1 inhibitors can be seen in their potential therapeutic uses. One of the primary areas of interest is cancer treatment. Tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival. By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies.
Biological Activity
The compound 2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of organic compounds, making them more effective against various biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazones with aldehydes or ketones, followed by cyclization to form the pyrazole ring. The trifluoromethyl and phenyl substitutions are strategically incorporated to optimize biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-phenyl derivative | 1 - 2 | S. aureus |
| Trifluoromethyl derivatives | 0.5 - 1 | MRSA |
| Alkyl-substituted derivatives | 1 - 4 | Bacillus subtilis |
These findings suggest that the incorporation of trifluoromethyl groups significantly enhances the antimicrobial efficacy of the pyrazole derivatives.
Anti-inflammatory Activity
In addition to antimicrobial properties, some studies indicate that pyrazole derivatives exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Emerging research has also highlighted the anticancer potential of pyrazole compounds. Some derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have reported significant cytotoxic effects against cancer cell lines, suggesting a promising avenue for further investigation.
Case Studies
Several case studies have focused on the biological activity of related pyrazole derivatives:
- Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that a series of trifluoromethyl-substituted pyrazoles exhibited potent activity against MRSA strains, with some compounds achieving MIC values as low as 0.5 µg/mL .
- Anti-inflammatory Research : Research indicated that certain pyrazole derivatives effectively reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of prostaglandins and other inflammatory mediators.
- Anticancer Activity Assessment : In vitro assays revealed that specific pyrazole compounds could inhibit the proliferation of various cancer cell lines, with IC50 values indicating strong cytotoxicity.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares substituents at key positions in the target compound and analogues:
Key Observations :
Physicochemical Properties
Notes:
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how do reaction conditions affect yields?
The compound is typically synthesized via condensation reactions between hydrazine derivatives and ketones. For example, describes two methods (A and B) for analogous hydrazinylidene pyrazol-3-ones, yielding 45–81% depending on substituents and conditions . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Reactions often proceed at 80–100°C to accelerate imine formation.
- Catalysts : Acidic conditions (e.g., acetic acid) facilitate cyclization. Method B (81% yield) may involve optimized stoichiometry or purification steps like column chromatography.
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) and the hydrazinylidene NH signal (δ ~13.7 ppm) confirm connectivity .
- ¹⁹F NMR : A singlet near δ 97 ppm indicates the trifluoromethyl group .
- IR spectroscopy : A carbonyl stretch at ~1660 cm⁻¹ (C=O) and C-F vibrations (1249–1132 cm⁻¹) validate functional groups .
Q. How can researchers design experiments to ensure reproducibility in synthesizing this compound?
- Controlled variables : Standardize solvent purity, temperature gradients, and anhydrous conditions.
- Replication : Use ≥3 independent batches to assess yield variability (e.g., reports 59–78% yields for similar derivatives) .
- Analytical validation : Cross-check melting points (e.g., 155–156°C in ) with literature to confirm purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale synthesis.
- Solvent optimization : Test mixed solvents (e.g., THF/EtOH) to enhance solubility of intermediates.
- Catalyst screening : Explore Lewis acids (e.g., ZnCl₂) to accelerate imine formation, as seen in related pyrazole syntheses .
Q. What strategies resolve discrepancies in spectroscopic data or melting points between batches?
- Recrystallization : Repurify samples to remove impurities affecting melting points (e.g., notes mp variations due to polymorphic forms) .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly in crowded aromatic regions.
- X-ray validation : Perform single-crystal X-ray diffraction (as in ) to unambiguously confirm structure and stereochemistry .
Q. How can X-ray crystallography and software like SHELXL aid in structural elucidation?
- Data collection : Use high-resolution X-ray data (e.g., Cu-Kα radiation) to resolve trifluoromethyl groups.
- Refinement : SHELXL ( ) refines anisotropic displacement parameters for heavy atoms (Cl, F) and validates hydrogen bonding (e.g., N-H···O interactions) .
- Validation tools : Employ R-factor analysis (e.g., R = 0.031 in ) to assess model accuracy .
Q. In SAR studies, how do substituents on the phenyl or trifluoromethyl groups influence electronic properties?
- Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity at the pyrazolone core, potentially enhancing reactivity in nucleophilic substitutions ( shows CF₃ shifts in ¹⁹F NMR) .
- Para-substituted aryl groups : Modify π-stacking interactions, as seen in ’s crystal structures with fluorophenyl groups .
- Computational modeling : Use DFT to predict charge distribution (not directly cited but inferred from structural data in and ).
Q. How should researchers interpret complex splitting patterns in ¹⁹F NMR for polyfluoroalkyl-substituted pyrazolones?
- Coupling analysis : Trifluoromethyl groups typically show singlets, but proximity to chiral centers or anisotropic environments may split signals.
- Reference compounds : Compare with known ¹⁹F chemical shifts (e.g., δ 97.09 ppm in ) .
- Decoupling experiments : Apply ¹H-¹⁹F decoupling to simplify spectra.
Data Contradiction Analysis
Q. How can conflicting reports about melting points or yields be reconciled?
- Methodological differences : shows yield variations (45% vs. 78%) between methods A (direct condensation) and B (stepwise synthesis) due to intermediate stability .
- Impurity profiles : HPLC-MS can identify byproducts (e.g., unreacted hydrazines) affecting mp.
- Crystallinity : Use powder XRD to assess polymorphic forms, which may explain mp discrepancies (e.g., 152–153°C vs. literature 148–150°C in ) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
